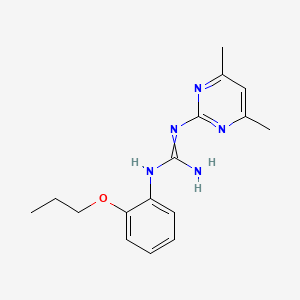

1-(4,6-dimethylpyrimidin-2-yl)-3-(2-propoxyphenyl)guanidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is available through suppliers like BenchChem.

Méthodes De Préparation

The preparation of 1-(4,6-dimethylpyrimidin-2-yl)-3-(2-propoxyphenyl)guanidine involves specific synthetic routes and reaction conditions. While detailed synthetic routes are proprietary, general methods for preparing such compounds often include:

Starting Materials: Readily available starting materials are chosen for their reactivity and compatibility with the desired product.

Reaction Conditions: Smooth, rapid reactions leading to high yields are preferred.

Industrial Production: Industrial methods focus on scalability, cost-effectiveness, and environmental considerations.

Analyse Des Réactions Chimiques

1-(4,6-dimethylpyrimidin-2-yl)-3-(2-propoxyphenyl)guanidine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide or cyanide ions.

Major Products: The products formed depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Based on the search results, a detailed article focusing solely on the applications of "1-(4,6-dimethylpyrimidin-2-yl)-3-(2-propoxyphenyl)guanidine" is not available. However, some information regarding the compound and related compounds can be extracted.

1. Chemical Information

- PubChem : Provides comprehensive details including the chemical structure, names and identifiers, computed descriptors, related records, and information sources for "this compound" .

- Molecular Formula : C16H21N5O

- Molecular Weight : 299.37 g/mol

- IUPAC Name : 2-(4,6-dimethylpyrimidin-2-yl)-1-(2-propoxyphenyl)guanidine

- SMILES : CCCOC1=CC=CC=C1N/C(=N/C2=NC(=CC(=N2)C)C)/N

- InChIKey : GVWSSDQYLQCLPF-UHFFFAOYSA-N

2. Related Research and Applications

- While specific applications for "this compound" are not detailed in the search results, there is information on related compounds with dimethylpyrimidine.

- Antibacterial Activity: Research has been conducted on the synthesis and biological evaluation of new 1-(4,6-dimethylpyrimidin-2-yl) compounds for their antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Other Dimethylpyrimidine Derivatives :

- Pharmacogenomics : Mentions the importance of genotype-guided prescribing in pediatrics to prevent Adverse Drug Reactions (ADRs) and improve therapeutic response . Notes that several commonly prescribed drugs are substrates of CYP2D6 and CYP2C19 enzymes .

Mécanisme D'action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-3-(2-propoxyphenyl)guanidine involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

1-(4,6-dimethylpyrimidin-2-yl)-3-(2-propoxyphenyl)guanidine can be compared with other similar compounds to highlight its uniqueness:

Activité Biologique

1-(4,6-dimethylpyrimidin-2-yl)-3-(2-propoxyphenyl)guanidine is a compound of interest due to its potential biological activities, including its role as a pharmacological agent. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant studies.

- Molecular Formula : C16H20N4O

- Molecular Weight : 284.36 g/mol

- Structure : The compound features a pyrimidine ring and a guanidine moiety, which are significant for its biological interactions.

This compound is believed to interact with various biological targets. Its action is primarily attributed to:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an antagonist or modulator for certain receptors, influencing physiological responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Study Findings : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity. For example, it exhibited an IC50 of 294 nM against HCT116 colon cancer cells and 362 nM against HL60 leukemia cells.

| Cell Line | IC50 (nM) |

|---|---|

| HCT116 (Colon) | 294 |

| HL60 (Leukemia) | 362 |

The mechanism involves the induction of apoptosis and downregulation of key kinases, evidenced by increased caspase-3 activity in treated cells.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Mechanism : It inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators.

Neuroprotective Effects

Emerging research indicates that the compound may possess neuroprotective properties:

- Case Study : A study involving models of neurodegeneration showed that treatment with this compound led to decreased markers of neuronal damage and improved motor function in animal models.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituent Effects : The presence of electron-donating groups enhances enzyme inhibition compared to halogenated counterparts.

| Substituent Type | Effect on Activity |

|---|---|

| Electron-donating | Increased potency |

| Halogenated | Reduced potency |

Propriétés

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)-1-(2-propoxyphenyl)guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O/c1-4-9-22-14-8-6-5-7-13(14)20-15(17)21-16-18-11(2)10-12(3)19-16/h5-8,10H,4,9H2,1-3H3,(H3,17,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWSSDQYLQCLPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1NC(=NC2=NC(=CC(=N2)C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.